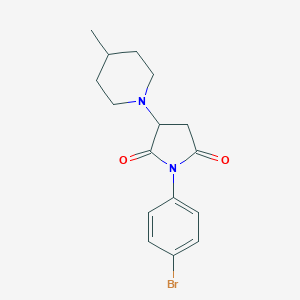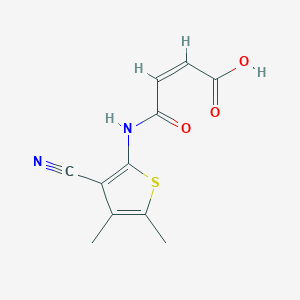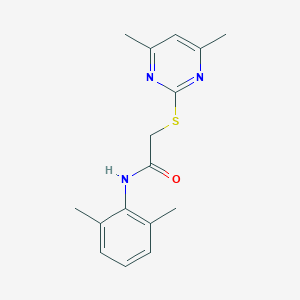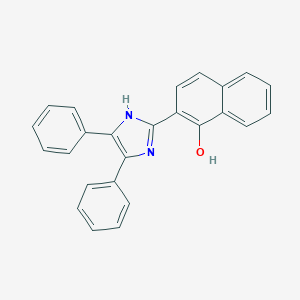![molecular formula C20H14ClIN2O2 B387466 2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide](/img/structure/B387466.png)
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-iodobenzoyl chloride: This can be achieved by reacting 2-iodobenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-iodobenzoyl amide: The 2-iodobenzoyl chloride is then reacted with 3-aminophenylamine to form the corresponding amide.
Final coupling reaction: The resulting amide is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistent quality.
Chemical Reactions Analysis
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide: This compound has a similar structure but with the iodine atom in a different position, which can affect its chemical properties and reactivity.
Other halogenated benzamides: Compounds with different halogen atoms (e.g., fluorine, bromine) can have different reactivity and applications.
Properties
Molecular Formula |
C20H14ClIN2O2 |
|---|---|
Molecular Weight |
476.7g/mol |
IUPAC Name |
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14ClIN2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
LHCPYBZKSPLGBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-acetamido-6-[3-(diethylamino)propyliminomethyl]-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-2-carboxylate](/img/structure/B387384.png)
![N-(3-ACETYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B387387.png)
![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B387389.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B387391.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B387393.png)
![ethyl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B387394.png)


![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B387398.png)


![1-(4-Ethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387405.png)
![Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387406.png)
